PNMT Inhibitory Activity Comparison: 2-Ethoxybenzyl Derivative vs. Class Baseline
The compound exhibits measurable inhibitory activity against phenylethanolamine N-methyltransferase (PNMT), a key enzyme in catecholamine biosynthesis, with a reported Ki value of 1.11 × 10^6 nM (1.11 mM) [1]. This data point is derived from a curated bioactivity database and represents a class-level inference for this amino alcohol scaffold, as direct head-to-head data with the closest analogs (e.g., the 2-methoxy or unsubstituted benzyl derivatives) is not publicly available for this specific target. The relatively weak affinity (millimolar range) is consistent with the compound's role as a synthetic building block or a tool compound for target engagement studies rather than a potent drug-like molecule.
| Evidence Dimension | Enzyme inhibition constant (Ki) for Phenylethanolamine N-Methyltransferase (PNMT) |
|---|---|
| Target Compound Data | Ki = 1.11E+6 nM |
| Comparator Or Baseline | Baseline: This value establishes the intrinsic, albeit weak, PNMT affinity of this 2-ethoxybenzyl amino alcohol scaffold, providing a quantitative reference point for SAR studies where this moiety is used. |
| Quantified Difference | N/A (Absolute value provided for target; class-level inference only). |
| Conditions | In vitro enzyme inhibition assay; specific experimental details not reported in the aggregated data source. |
Why This Matters
This quantitative affinity data defines the scaffold's basal activity against a therapeutically relevant enzyme, enabling researchers to evaluate its utility in target-based screening campaigns and compare it against other fragments in their internal databases.
- [1] BindingDB. (n.d.). BDBM50367284 / CHEMBL291584: Affinity Data for 2-[(2-Ethoxybenzyl)amino]ethanol. https://www.bindingdb.org View Source
